4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Attachment of the oxolan-2-ylmethyl group: This step involves the reaction of the pyrazole derivative with oxolan-2-ylmethyl chloride in the presence of a base like sodium hydride.
Amidation: The final step is the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.
Chemical Research: The compound can be used in the synthesis of other complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(oxolan-2-ylmethyl)benzenesulfonamide
- 4-iodo-N-(oxolan-2-ylmethyl)benzenesulfonamide
- 2-[4-amino-3-methyl-N-(oxolan-2-ylmethyl)anilino]acetamide
Uniqueness
4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of the oxolan-2-ylmethyl group and the propyl group on the pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-2-5-16-11(10(13)8-15-16)12(17)14-7-9-4-3-6-18-9/h8-9H,2-7,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURFMEQWWHTHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.